REACTION_CXSMILES
|
[Cl:1][CH:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4](C)[N:3]1N.ClC1N=C(Cl)N=C(N)N=1.ClC1N=C(Cl)N=[C:23]([NH:28][C:29]([NH2:31])=[O:30])N=1>>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:28]([CH3:23])[C:29]([NH2:31])=[O:30])[N:3]=1
|
Name
|
2,4-dichloro-6-methyl-amino-s-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1N(C(=NC(=N1)Cl)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)N(C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |